molecular formula C13H18ClNO4 B8026828 1-Butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene

1-Butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B8026828
M. Wt: 287.74 g/mol
InChI Key: LANJVOJCUSJSSQ-UHFFFAOYSA-N
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Description

1-Butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C13H18ClNO4 This compound is characterized by its complex structure, which includes butoxy, chloro, nitro, and propan-2-yloxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by chlorination and etherification reactions. The general steps are as follows:

    Nitration: A benzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated compound is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium amide (NaNH2), thiourea.

Major Products:

    Reduction: 1-Butoxy-3-amino-5-nitro-2-(propan-2-yloxy)benzene.

    Substitution: 1-Butoxy-3-(substituted)-5-nitro-2-(propan-2-yloxy)benzene.

Scientific Research Applications

1-Butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, potentially leading to biological activity.

Comparison with Similar Compounds

    1-Butoxy-3-chloro-5-nitrobenzene: Lacks the propan-2-yloxy group.

    1-Butoxy-3-chloro-2-(propan-2-yloxy)benzene: Lacks the nitro group.

    1-Butoxy-5-nitro-2-(propan-2-yloxy)benzene: Lacks the chloro group.

Uniqueness: 1-Butoxy-3-chloro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of all four functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various synthetic and research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-butoxy-3-chloro-5-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4/c1-4-5-6-18-12-8-10(15(16)17)7-11(14)13(12)19-9(2)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANJVOJCUSJSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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